![molecular formula C16H13ClN2O2S B2982806 (2E)-7-chloro-2-[(2-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one CAS No. 338417-12-2](/img/structure/B2982806.png)
(2E)-7-chloro-2-[(2-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a Schiff base, which is a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group - but not hydrogen. Schiff bases are often used as ligands in coordination chemistry and are of interest in various fields because of their diverse biological activity .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be planar around the C=N bond due to the nature of the double bond. The compound might exist in the keto-enamine tautomeric form and adopt a Z configuration .Chemical Reactions Analysis
Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and cycloaddition. They can also act as ligands to form coordination complexes with metal ions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the specific structure of the compound. Schiff bases generally have high melting points and are crystalline solids that are soluble in organic solvents .科学的研究の応用
Antibacterial and Radical Scavenging Activities : A study synthesized a novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, which showed potential in preliminary evaluations for antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).
Synthesis and Biological Activity : Another study focused on synthesizing and testing the biological activity of 4-(N-arylidene acetylhydrazido)-1,4-benzothiazin-2,3-diones, azetidinones, and thiazolidinones, highlighting their antibacterial and antifungal properties (Hogale & Uthale, 1990).
Antibacterial Activity of Triazino Benzothiazoles : Research on 8-methoxy-2H-1,2,4-triazino[3,4-b]benzothiazoles demonstrated their promising antibacterial activity, showcasing the potential of benzothiazole derivatives in antimicrobial applications (Vartale et al., 2008).
Synthesis of Tricyclic 1,4-Benzothiazinones : A study on the synthesis of new tricyclic 1,4-benzothiazinones explored the potential of these compounds in various chemical applications (Deshmukh et al., 2003).
Antitumor Agents : The structure-activity relationship of novel rhodacyanine dyes, including benzothiazole derivatives, was studied for their antitumor properties. This research provides insights into the development of new antitumor agents (Kawakami et al., 1998).
Antimicrobial Activity of Pyridine Derivatives : This study synthesized new pyridine derivatives, including benzothiazole compounds, and evaluated their antimicrobial activities, offering insights into the development of novel antimicrobial agents (Patel et al., 2011).
Anticancer Evaluation of 4-Thiazolidinones : Research on 4-thiazolidinones containing benzothiazole moiety highlighted their significant in vitro anticancer activity against various cancer cell lines, indicating their potential as anticancer compounds (Havrylyuk et al., 2010).
Optical Properties in Aluminum and Zinc Complexes : A study focused on the synthesis of aluminum and zinc complexes with benzothiazole derivatives, investigating their spectroscopic, thermal, thermomechanical, and optical properties (Barberis & Mikroyannidis, 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2E)-7-chloro-2-[(2-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-21-13-5-3-2-4-11(13)18-9-15-16(20)19-12-7-6-10(17)8-14(12)22-15/h2-9,18H,1H3,(H,19,20)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYFHHUQFCMESC-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7-Methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2982724.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2982727.png)
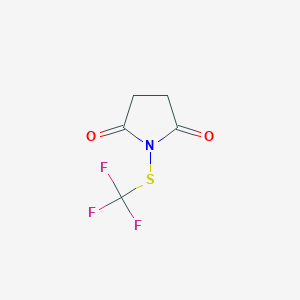
![6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol](/img/structure/B2982729.png)
![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2982731.png)
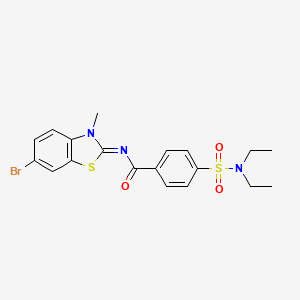
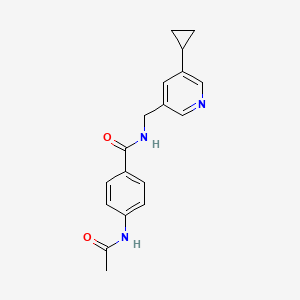
![2-[(3,4-Dimethoxyphenyl)methyl]-1-ethylbenzimidazole](/img/structure/B2982736.png)
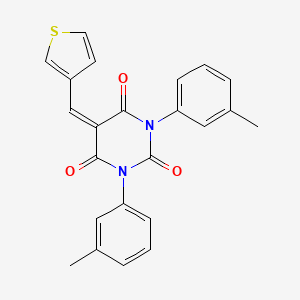
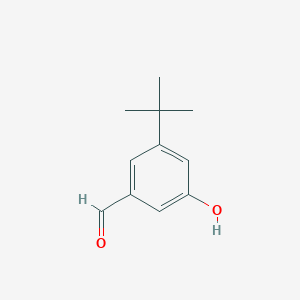

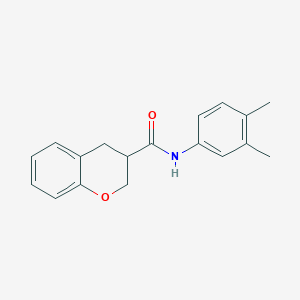
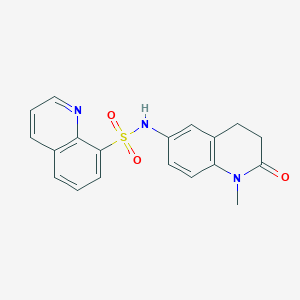
![N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide](/img/structure/B2982744.png)